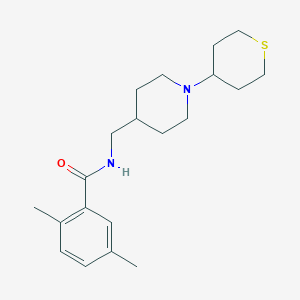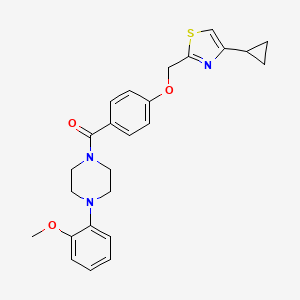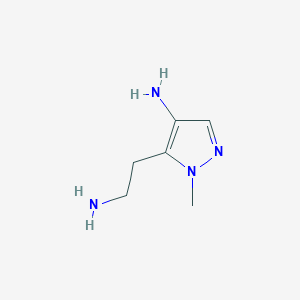![molecular formula C11H18O4 B2917535 2-[(3,3-Dimethylcyclobutyl)methyl]-3-methoxy-3-oxopropanoic acid CAS No. 2248354-49-4](/img/structure/B2917535.png)
2-[(3,3-Dimethylcyclobutyl)methyl]-3-methoxy-3-oxopropanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[(3,3-Dimethylcyclobutyl)methyl]-3-methoxy-3-oxopropanoic acid, also known as DCMMA, is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This molecule is a derivative of cyclobutane, which is a cyclic hydrocarbon with four carbon atoms. DCMMA is a white crystalline powder that is soluble in organic solvents such as ethanol and chloroform.
作用机制
The mechanism of action of 2-[(3,3-Dimethylcyclobutyl)methyl]-3-methoxy-3-oxopropanoic acid is not fully understood. However, it has been proposed that this compound may exert its anti-inflammatory and anti-cancer effects by inhibiting the activity of enzymes such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX). These enzymes are involved in the production of pro-inflammatory mediators such as prostaglandins and leukotrienes. Inhibition of these enzymes may lead to a reduction in inflammation and cancer cell growth.
Biochemical and Physiological Effects:
This compound has been shown to have minimal toxicity in vitro and in vivo. In animal studies, this compound has been found to have a low acute toxicity and no significant adverse effects on vital organs such as the liver and kidneys. Furthermore, this compound has been shown to have a low potential for drug-drug interactions.
实验室实验的优点和局限性
2-[(3,3-Dimethylcyclobutyl)methyl]-3-methoxy-3-oxopropanoic acid has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. Furthermore, this compound has been shown to have a high degree of selectivity towards its target enzymes, which may lead to fewer off-target effects. However, one limitation of this compound is its low solubility in water, which may limit its use in certain experiments.
未来方向
There are several future directions for the investigation of 2-[(3,3-Dimethylcyclobutyl)methyl]-3-methoxy-3-oxopropanoic acid. One potential application of this compound is in the treatment of neurodegenerative disorders such as Alzheimer's disease. This compound has been shown to have neuroprotective effects in vitro and in vivo, and further studies are needed to investigate its potential therapeutic applications in this area. Additionally, this compound may have applications in the development of novel anti-inflammatory and anti-cancer drugs. Further investigation is needed to fully understand the mechanism of action of this compound and its potential therapeutic applications.
合成方法
2-[(3,3-Dimethylcyclobutyl)methyl]-3-methoxy-3-oxopropanoic acid can be synthesized through a multistep process that involves the reaction of cyclobutane with various reagents. The synthesis of this compound was first reported in 2008 by a group of researchers at the University of California, San Diego. The synthesis involves the reaction of cyclobutane with methyl acrylate in the presence of a catalyst to form a cyclobutyl methyl acrylate intermediate. This intermediate is then reacted with sodium methoxide to form this compound.
科学研究应用
2-[(3,3-Dimethylcyclobutyl)methyl]-3-methoxy-3-oxopropanoic acid has been investigated for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurodegenerative disorders. The compound has been shown to have anti-inflammatory and anti-cancer properties in vitro and in vivo. This compound has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. Furthermore, this compound has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines.
属性
IUPAC Name |
2-[(3,3-dimethylcyclobutyl)methyl]-3-methoxy-3-oxopropanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18O4/c1-11(2)5-7(6-11)4-8(9(12)13)10(14)15-3/h7-8H,4-6H2,1-3H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIRWZCGWEBFQBL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(C1)CC(C(=O)O)C(=O)OC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(Z)-3-(((2,5-difluorophenyl)amino)methylene)-1-(4-fluorobenzyl)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2917452.png)
![3-(4-chlorophenyl)-7,9-dimethyl-1-(4-methylbenzyl)-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2917455.png)



![Ethyl 2-(5-(benzo[d]thiazol-2-yl)thiophene-2-carboxamido)thiazole-4-carboxylate](/img/structure/B2917461.png)


![N-{[1,1'-biphenyl]-4-yl}-4-imino-3-oxa-13-azatetracyclo[7.7.1.0^{2,7}.0^{13,17}]heptadeca-1,5,7,9(17)-tetraene-5-carboxamide](/img/structure/B2917465.png)

![4-[(2-Methylpropoxy)methyl]piperidine hydrochloride](/img/structure/B2917470.png)


